

Application Notes and Protocols for Measuring BMS-191011 Effects on Ion Channels

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Compound of Interest

Compound Name: BMS-191011

Cat. No.: B7909879

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Introduction

BMS-191011 is a potent small molecule opener of the large-conductance Ca^{2+} -activated potassium (BK, KCa1.1 , or Maxi-K) channel.[1][2][3] These channels are critical regulators of cellular excitability, playing key roles in neuronal firing, smooth muscle tone, and vascular function.[4][5] By activating BK channels, **BMS-191011** facilitates potassium ion (K^+) efflux, leading to membrane hyperpolarization and a reduction in cellular excitability. This mechanism underlies its neuroprotective effects observed in animal models of stroke and its ability to modulate neuronal activity.[2][6][7]

These application notes provide detailed protocols for characterizing the effects of **BMS-191011** on BK channels using standard electrophysiological techniques.

Quantitative Data Summary

The effects of **BMS-191011** can be quantified by measuring changes in channel activity, cellular function, and physiological responses. The tables below summarize key quantitative parameters for studies involving **BMS-191011**.

Table 1: In Vitro Cellular and Electrophysiological Effects of **BMS-191011**

Parameter	Cell Type/System	Concentration	Observed Effect	Citation
BK Channel Activation	IGR39 cells	20 or 40 μ M	Activation of BK channels	[6]
BK Channel Potentiation	Panc-1 cells	20 or 40 μ M	Less than two-fold potentiation	[6]
Calcium Transients	Fmr1-/y dendrites	20 μ M	Strong reduction of calcium transients	[1]
K ⁺ Conductance	IGR39 and Panc-1 cells	20 or 40 μ M	Promoted activation of a voltage-independent K ⁺ conductance	[6]

Table 2: In Vivo Effects of **BMS-191011** in Animal Models

Animal Model	Administration Route & Dose	Measured Parameter	Observed Effect	Citation
Male Wistar Rats	Intravenous (i.v.); 10-100 µg/kg/min	Retinal Arteriolar Diameter	Increased diameter	[1][4]
Male Wistar Rats	Intravenous (i.v.); 10-100 µg/kg/min	Mean Arterial Pressure & Heart Rate	No significant effect	[4][6]
CBA Mice (Salicylate-Induced Tinnitus Model)	Systemic	Behavioral Manifestations of Tinnitus	Reduced manifestations	[7]
CBA Mice (Salicylate-Induced Tinnitus Model)	Systemic	Auditory Brainstem Responses (ABRs)	No significant influence on SS-induced changes	[7][8]
CBA Mice (Salicylate-Induced Tinnitus Model)	Local application to Inferior Colliculus	Spontaneous Neuronal Activity	Reversed salicylate-suppressed activity	[7]

Experimental Protocols

The gold-standard technique for measuring the direct effects of a compound on an ion channel is patch-clamp electrophysiology.

This protocol is designed to measure macroscopic currents from all BK channels on the surface of a single cell, allowing for the characterization of **BMS-191011**'s effect on channel gating and kinetics.

1. Cell Preparation:

- Cell Line: Use a cell line with stable or transient expression of the human BK channel α -subunit (and β -subunit if desired), such as HEK293 or CHO cells.[5]

- Culture: Culture cells in DMEM supplemented with 10% FBS and appropriate antibiotics.[5]
- Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions and Reagents:

- External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[9]
- Internal (Pipette) Solution (in mM): 140 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH. The free Ca²⁺ concentration can be adjusted to desired levels (e.g., by adding CaCl₂) to study Ca²⁺-dependent activation.
- **BMS-191011** Stock Solution: Prepare a 10-100 mM stock solution in DMSO.[2] Store at -20°C. Final DMSO concentration in the bath solution should be <0.1%.

3. Electrophysiological Recording:

- Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
- Giga-seal Formation: Approach a single, healthy-looking cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
- Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
- Voltage-Clamp Protocol:
 - Hold the cell at a negative membrane potential (e.g., -80 mV).
 - Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit outward K⁺ currents.

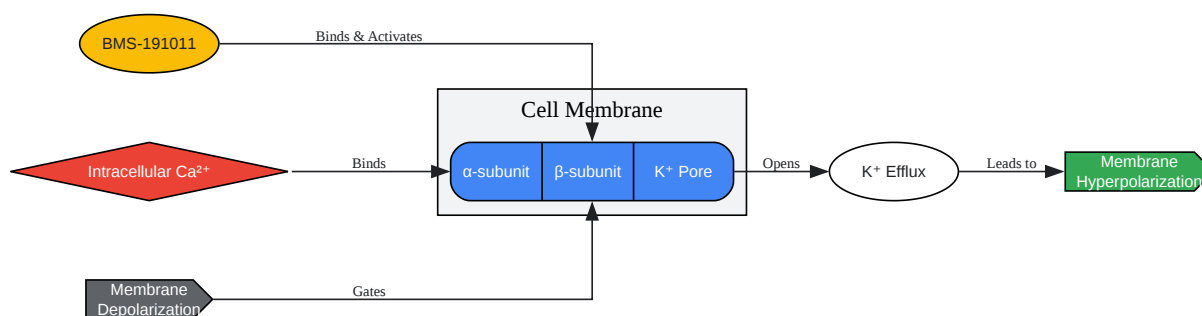
- Record baseline currents in the external solution.
- Perfuse the chamber with the external solution containing the desired concentration of **BMS-191011** and repeat the voltage-step protocol.

4. Data Analysis:

- Measure the peak outward current at each voltage step before and after applying **BMS-191011**.
- Construct current-voltage (I-V) relationship plots. An increase in outward current at positive potentials indicates channel activation.
- To determine the EC₅₀, apply multiple concentrations of **BMS-191011** and plot the normalized current increase as a function of concentration. Fit the data with a Hill equation.

Visualizations

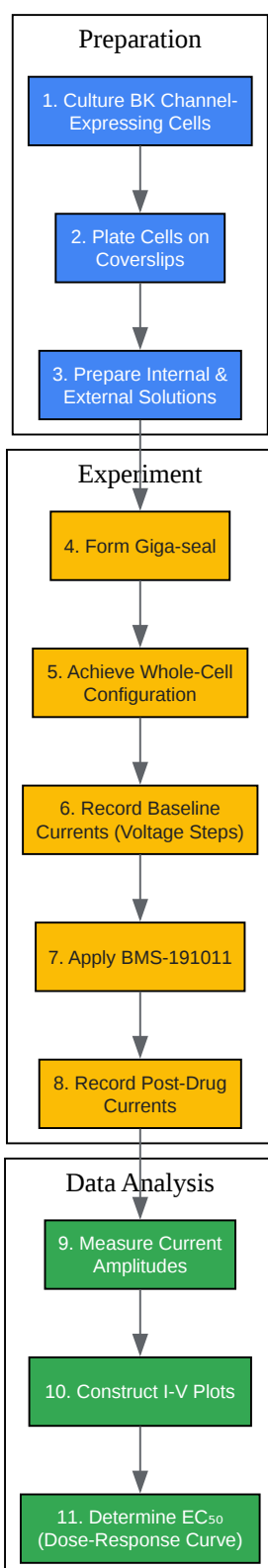
The following diagram illustrates the mechanism of action for **BMS-191011** on the BK channel.



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Caption: Mechanism of **BMS-191011** action on the BK ion channel.

The diagram below outlines the workflow for the whole-cell patch-clamp experiment described in Protocol 1.



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Caption: Workflow for whole-cell patch-clamp analysis of **BMS-191011**.

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